molecular formula C8H6Cl2O2Zn B14883800 2-Chloro-4,5-(methylenedioxy)benZylZinc chloride

2-Chloro-4,5-(methylenedioxy)benZylZinc chloride

Cat. No.: B14883800
M. Wt: 270.4 g/mol
InChI Key: AVCULESGQJPUPR-UHFFFAOYSA-M
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Description

2-Chloro-4,5-(methylenedioxy)benzylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4,5-(methylenedioxy)benzylzinc chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often activated by heating or using a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-(methylenedioxy)benzylzinc chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4,5-(methylenedioxy)benzylzinc chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride: Another organometallic compound used in similar reactions.

    2-Chloro-4,5-(methylenedioxy)benzyl lithium: A more reactive compound used in specialized synthetic applications.

Uniqueness

2-Chloro-4,5-(methylenedioxy)benzylzinc chloride is unique due to its moderate reactivity, making it suitable for a wide range of reactions without the need for extreme conditions. Its stability in THF also makes it convenient for handling and storage .

Properties

Molecular Formula

C8H6Cl2O2Zn

Molecular Weight

270.4 g/mol

IUPAC Name

5-chloro-6-methanidyl-1,3-benzodioxole;chlorozinc(1+)

InChI

InChI=1S/C8H6ClO2.ClH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1

InChI Key

AVCULESGQJPUPR-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC2=C(C=C1Cl)OCO2.Cl[Zn+]

Origin of Product

United States

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